![molecular formula C22H22FN3OS B4254906 N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B4254906.png)
N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. It belongs to the class of kinase inhibitors and works by targeting specific enzymes involved in the growth and proliferation of cancer cells.
Wirkmechanismus
N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide works by inhibiting the activity of specific enzymes known as kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth and proliferation. By targeting these enzymes, N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide can block the growth and division of cancer cells and prevent the spread of the disease. The compound has also been shown to modulate the immune system by inhibiting the activity of certain immune cells, which can help to reduce inflammation and promote healing.
Biochemical and Physiological Effects
N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of specific enzymes involved in cell signaling pathways, which can lead to the inhibition of cancer cell growth and proliferation. It has also been shown to modulate the immune system by inhibiting the activity of certain immune cells, which can help to reduce inflammation and promote healing. In addition, N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide has been shown to have good pharmacokinetic properties, which make it suitable for use in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide is its specificity for certain enzymes involved in cell signaling pathways. This makes it a potent inhibitor of cancer cell growth and proliferation, while minimizing the risk of side effects on healthy cells. N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide has also been shown to have good pharmacokinetic properties, which make it suitable for use in clinical trials. However, one of the limitations of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide is its potential for off-target effects, which can lead to unwanted side effects. Further research is needed to fully understand the safety and efficacy of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide. One area of interest is the use of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. This could help to improve the efficacy of these treatments and reduce the risk of side effects. Another area of interest is the development of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide for the treatment of other diseases, such as autoimmune diseases and inflammatory disorders. Further research is needed to fully understand the potential of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide in these areas.
Conclusion
In conclusion, N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases. Its specificity for certain enzymes involved in cell signaling pathways makes it a potent inhibitor of cancer cell growth and proliferation, while minimizing the risk of side effects on healthy cells. Further research is needed to fully understand the safety and efficacy of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide in clinical settings and to explore its potential for use in combination with other cancer therapies and for the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cell signaling pathways. It has also been shown to modulate the immune system by inhibiting the activity of certain immune cells.
Eigenschaften
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-(1,3-thiazol-2-ylmethyl)piperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c23-19-5-1-3-17(13-19)16-6-8-20(9-7-16)25-22(27)18-4-2-11-26(14-18)15-21-24-10-12-28-21/h1,3,5-10,12-13,18H,2,4,11,14-15H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLZUMSCBIXZQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC=CS2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.